![molecular formula C15H18O3 B6324311 cis-3-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid; 95% CAS No. 735269-69-9](/img/structure/B6324311.png)
cis-3-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid; 95%
Overview
Description
“Cis-3-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid” is a chemical compound with the CAS Number: 735269-69-9 . It has a linear formula of C15H18O3 . The compound is not chirally pure and contains a mixture of enantiomers . Its IUPAC Name is (1R,3S)-3-(3-methylbenzoyl)cyclohexane-1-carboxylic acid .
Molecular Structure Analysis
The InChI Code for “cis-3-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid” is 1S/C15H18O3/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(9-12)15(17)18/h2,4-5,8,12-13H,3,6-7,9H2,1H3,(H,17,18)/t12-,13+/m0/s1 . This code provides a specific representation of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
The molecular weight of “cis-3-(3-Methylbenzoyl)cyclohexane-1-carboxylic acid” is 246.31 . Unfortunately, the web search results do not provide further information on the physical and chemical properties of this compound.Scientific Research Applications
Synthesis and Structural Analysis
Researchers have developed methods for synthesizing various cyclohexane derivatives, including efforts on cyclohexanecarboxylic acids starting from different precursors. For instance, studies detail the preparation of t-butylcyclohexanecarboxylic acids and their isomers, emphasizing the role of transition metal catalysts in hydrogenation processes to achieve the most stable isomers of these compounds. This research highlights the importance of structural analysis in understanding the properties of cyclohexane derivatives (Bekkum et al., 2010).
Catalytic and Chemical Reactions
The catalytic activities of complexes, particularly those involving cyclohexane derivatives, have been a significant area of research. Studies include the use of cyclohexane-1,2-dicarboxylic anhydride with substituted anilines to create novel compounds, demonstrating the versatility of cyclohexane derivatives in organic synthesis and potential applications in developing new catalytic processes (Smith & Wermuth, 2012). Moreover, research into molybdenum complexes for the oxidation of cyclohexane explores the efficiency of these reactions in different media, including acetonitrile, ionic liquids, and supercritical CO2, showcasing the potential of cyclohexane derivatives in facilitating environmentally friendly chemical processes (Sutradhar et al., 2017).
Material Science and Polymer Chemistry
The new generation of plasticizers, such as 1,2-cyclohexane dicarboxylic acid diisononyl ester (DINCH), represents an important application of cyclohexane derivatives in material science. These compounds serve as safer alternatives to traditional phthalate plasticizers in enhancing the flexibility of polymers like PVC, highlighting the role of cyclohexane derivatives in developing less toxic materials for everyday use (Dziwiński et al., 2017).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, cyclohexane derivatives, specifically their metabolites, are used as biomarkers to assess exposure to certain chemicals. Studies on methods for quantifying these metabolites in human urine exemplify the application of cyclohexane derivatives in monitoring environmental health and safety (Baker et al., 2004; Leng & Gries, 2005).
Safety and Hazards
properties
IUPAC Name |
(1S,3R)-3-(3-methylbenzoyl)cyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-4-2-5-11(8-10)14(16)12-6-3-7-13(9-12)15(17)18/h2,4-5,8,12-13H,3,6-7,9H2,1H3,(H,17,18)/t12-,13+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVGWBFUJRSQOX-OLZOCXBDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2CCCC(C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)[C@@H]2CCC[C@@H](C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801197543 | |
Record name | rel-(1R,3S)-3-(3-Methylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-(3-methylbenzoyl)cyclohexane-1-carboxylic acid | |
CAS RN |
735269-69-9 | |
Record name | rel-(1R,3S)-3-(3-Methylbenzoyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735269-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,3S)-3-(3-Methylbenzoyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801197543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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